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Methyl homoserine - 88550-65-6

Methyl homoserine

Catalog Number: EVT-519303
CAS Number: 88550-65-6
Molecular Formula: C5H11NO3
Molecular Weight: 133.15
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Product Introduction

Source and Classification

Methyl homoserine is primarily derived from the enzymatic or chemical modification of homoserine. It can be produced through various synthetic pathways that involve the methylation of homoserine. Homoserine itself is typically obtained from microbial fermentation processes or through chemical synthesis involving simple precursors such as aspartic acid and sulfur-containing compounds. The classification of methyl homoserine falls under the category of non-proteinogenic amino acids, which are not incorporated into proteins but serve various metabolic functions.

Synthesis Analysis

The synthesis of methyl homoserine can be achieved through several methods:

  1. Chemical Synthesis:
    • Methyl homoserine can be synthesized by methylating homoserine using methylating agents like methyl iodide or dimethyl sulfate. This reaction usually requires a base such as sodium hydride to deprotonate the amino group and facilitate the nucleophilic attack on the methylating agent.
    • The general reaction can be summarized as follows:
      Homoserine+Methylating AgentMethyl Homoserine\text{Homoserine}+\text{Methylating Agent}\rightarrow \text{Methyl Homoserine}
  2. Biotechnological Methods:
    • Fermentation processes utilizing specific strains of bacteria or yeast can yield methyl homoserine from substrates like glucose or other carbohydrates. These microorganisms possess enzymes capable of converting homoserine into its methylated form under controlled conditions.
  3. Enzymatic Synthesis:
    • Enzyme-catalyzed reactions using specific methyltransferases can also be employed to produce methyl homoserine from homoserine. These enzymes facilitate the transfer of a methyl group to the substrate with high specificity and efficiency.

Technical Parameters

  • Typical conditions for chemical synthesis may involve temperatures ranging from 0°C to 50°C and reaction times varying from several hours to days, depending on the method used.
  • In enzymatic synthesis, pH and temperature are critical parameters that must be optimized for maximum yield.
Molecular Structure Analysis

Methyl homoserine has a molecular formula of C5H11NO2SC_5H_{11}NO_2S and features a sulfur atom in its structure, which contributes to its biochemical properties. The compound consists of a central carbon backbone with an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and a methylthio group (SCH3-SCH_3) attached to the second carbon atom.

Structural Characteristics

  • Molecular Weight: Approximately 145.21 g/mol.
  • 3D Structure: The compound exhibits chirality at its alpha carbon, resulting in different stereoisomers (D and L forms). This chirality influences its biological activity and interaction with enzymes.
Chemical Reactions Analysis

Methyl homoserine participates in several important chemical reactions:

  1. Transamination Reactions:
    • Methyl homoserine can act as an amino donor in transamination reactions, where it transfers its amino group to keto acids, forming new amino acids.
  2. Condensation Reactions:
    • It can undergo condensation with other amino acids or α-keto acids to form peptides or other bioactive compounds.
  3. Synthesis of Methionine:
    • Methyl homoserine serves as an intermediate in the biosynthetic pathway for methionine production, linking it to critical metabolic processes.

Technical Details

  • Reaction conditions such as pH, temperature, and the presence of catalysts significantly affect the efficiency and yield of these reactions.
Mechanism of Action

The mechanism by which methyl homoserine exerts its effects primarily involves its role as a precursor in methionine biosynthesis. In biological systems, it participates in various metabolic pathways:

  1. Methionine Biosynthesis:
    • Methyl homoserine is converted into methionine through a series of enzymatic reactions involving specific transferases and ligases.
    • The conversion typically involves the addition of another carbon unit (from tetrahydrofolate) followed by reduction steps that yield methionine.
  2. Regulatory Role:
    • As an intermediate in amino acid metabolism, methyl homoserine may influence metabolic fluxes within cells, impacting protein synthesis and cellular growth.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Melting Point: Exact melting point data may vary but generally falls within typical ranges for similar amino acids.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Can participate in nucleophilic substitution reactions due to its reactive functional groups.
Applications

Methyl homoserine has several significant applications across various fields:

  1. Biotechnology:
    • Used as a building block in synthetic biology for producing modified proteins or peptides.
    • Serves as a precursor for synthesizing non-canonical amino acids that have unique properties beneficial for research and therapeutic applications.
  2. Agriculture:
    • Potential use in animal feed formulations to enhance growth performance by supplementing essential amino acids like methionine.
  3. Pharmaceuticals:
    • Investigated for its role in drug development, particularly in designing compounds that target metabolic pathways involving sulfur-containing amino acids.
  4. Research:
    • Employed in studies related to amino acid metabolism, enzyme kinetics, and protein engineering.
Biosynthesis and Metabolic Pathways of Methyl Homoserine Derivatives

Enzymatic Pathways for Methyl Homoserine Formation in Prokaryotic Systems

Methyl homoserine derivatives originate from aspartate metabolism, where homoserine dehydrogenase catalyzes the reduction of aspartate semialdehyde to L-homoserine – the foundational precursor for O-methylated derivatives. In prokaryotes, two principal enzymatic routes modify homoserine:

  • O-Acetylation/Succinylation: Escherichia coli utilizes metA-encoded homoserine O-succinyltransferase to form O-succinyl-L-homoserine using succinyl-CoA as the acyl donor. This represents a key methyl homoserine derivative in the trans-sulfurylation pathway for methionine biosynthesis [2] [6]. Conversely, bacteria like Leptospira meyeri and Corynebacterium glutamicum employ metX-encoded homoserine O-acetyltransferase to produce O-acetyl-L-homoserine, a direct-sulfurylation pathway intermediate [9].
  • O-Phosphorylation: A novel route discovered in Streptomyces involves MetM, a pyridoxal-5′-phosphate-dependent enzyme that converts O-phospho-L-homoserine to L-homocysteine using thiocarboxylated MetO (a sulfur-carrier protein) as the sulfur donor. MetM effectively diverts O-phospho-L-homoserine from threonine biosynthesis into methionine production [4].

Table 1: Key Enzymes Generating Methyl Homoserine Derivatives in Prokaryotes

EnzymeGeneReactionProductOrganism Examples
Homoserine O-succinyltransferasemetAL-Homoserine + Succinyl-CoA → O-succinyl-L-homoserineO-succinyl-L-homoserineE. coli
Homoserine O-acetyltransferasemetXL-Homoserine + Acetyl-CoA → O-acetyl-L-homoserineO-acetyl-L-homoserineC. glutamicum, Leptospira
Homoserine kinasethrBL-Homoserine + ATP → O-phospho-L-homoserineO-phospho-L-homoserineUniversal in bacteria
Homocysteine synthase (Novel)metMO-phospho-L-homoserine + MetO-thiocarboxylate → L-homocysteineL-HomocysteineStreptomyces, Archaea

Role of Homoserine Dehydrogenase and Kinase in Precursor Regulation

The synthesis of methyl homoserine derivatives hinges on precursor availability, primarily controlled by homoserine dehydrogenase and homoserine kinase:

  • Homoserine Dehydrogenase (HSD - thrA/metL): This NADPH-dependent enzyme catalyzes the committed step to L-homoserine formation. In E. coli, HSD activity is allosterically inhibited by L-threonine, regulating flux into the entire aspartate family pathway. Engineering feedback-resistant variants (e.g., thrA mutations) is a key strategy to boost homoserine and its derivatives [2] [5].
  • Homoserine Kinase (thrB): Phosphorylates L-homoserine to O-phospho-L-homoserine, the branch-point precursor for threonine biosynthesis. This enzyme faces competitive inhibition by L-threonine. Mutagenesis studies targeting its active site (e.g., A20G mutation in C. glutamicum ThrB) have successfully reduced feedback inhibition while preserving activity toward homoserine, thereby increasing precursor availability for downstream methyl derivatives .Critical redox balance governs homoserine production. The reduction of aspartate semialdehyde to homoserine consumes NADPH. Engineered E. coli strains activate the glyoxylate shunt and redirect flux from fumarate to aspartate to regenerate NADPH, significantly enhancing homoserine titers to 84.1 g/L [7].

Intermediary Metabolism: Methyl Homoserine in Threonine, Methionine, and Lysine Biosynthesis

Methyl homoserine derivatives serve as critical branch points directing carbon flux toward essential amino acids:

  • Methionine Biosynthesis:
  • Trans-sulfurylation (E. coli): O-Succinyl-L-homoserine (from MetA) reacts with cysteine via cystathionine-γ-synthase (MetB) to form cystathionine, which is subsequently cleaved by cystathionine-β-lyase (MetC) to homocysteine – the immediate methionine precursor [2] [6].
  • Direct-sulfurylation (Engineered E. coli/C. glutamicum): O-Acetyl-L-homoserine (from MetX) undergoes direct sulfhydrylation by O-acetylhomoserine sulfhydrylase (MetY) using inorganic sulfide (H₂S) to yield homocysteine, bypassing cysteine dependence. Deinococcus geothermalis MetY expression in E. coli ΔmetAB increases methionine 160-fold [9].
  • Phospho-homoserine pathway (Streptomyces/Archaea): MetM directly converts O-phospho-L-homoserine to homocysteine using thiocarboxylated MetO as a sulfur donor, representing a third route independent of acylated homoserine intermediates [4].
  • Threonine Biosynthesis: O-Phospho-L-homoserine (from ThrB) is converted by threonine synthase (ThrC) to L-threonine. This pathway directly competes with methionine biosynthesis for phosphorylated homoserine .
  • Competition with Lysine Pathway: Aspartate semialdehyde (the precursor to homoserine) is also a substrate for dihydrodipicolinate synthase (dapA), the first committed enzyme in lysine biosynthesis. Feedback inhibition of aspartate kinase by lysine (AKIII - lysC) regulates this branching, indirectly controlling homoserine availability [5] [6].

Table 2: Metabolic Fate of Methyl Homoserine Derivatives in Amino Acid Biosynthesis

Methyl Homoserine DerivativeCatalytic EnzymeProductDownstream Amino AcidPathway Role
O-Succinyl-L-homoserineMetB (CgS)CystathionineL-MethionineTrans-sulfurylation pathway
O-Acetyl-L-homoserineMetY (OAHS)L-HomocysteineL-MethionineDirect-sulfurylation pathway
O-Phospho-L-homoserineThrC (TS)L-ThreonineL-ThreonineThreonine biosynthesis
O-Phospho-L-homoserineMetM (HCS)L-HomocysteineL-MethionineNovel phospho-dependent sulfurylation

Regulatory Mechanisms of Methyl Homoserine Production in Escherichia coli and Corynebacterium glutamicum

Fine-tuned transcriptional and allosteric control optimizes methyl homoserine flux in industrially relevant bacteria:

  • Escherichia coli:
  • MetJ Repressor: The master regulator metJ represses transcription of metA, metB, metC, and metF in response to S-adenosylmethionine (SAM). Deletion of metJ (ΔmetJ) derepresses methionine biosynthesis genes, increasing O-succinylhomoserine and methionine production [2] [9].
  • Attenuation Control: The thrLABC operon, encoding HSD (ThrA) and homoserine kinase (ThrB), is regulated by attenuation via the thrL leader peptide. Mutations in thrL (e.g., ThrL*) desensitize expression to threonine/isoleucine availability, boosting homoserine derivative synthesis [5].
  • Exporter Engineering: Overexpression of the RhtA transporter enhances homoserine and O-acyl-homoserine efflux. The rhtA23 mutation (A→G at −1 position) elevates expression, significantly improving extracellular accumulation and relieving intracellular feedback [5] [7].
  • Corynebacterium glutamicum:
  • Dual Pathway Regulation: C. glutamicum possesses both trans-sulfurylation (metB) and direct-sulfurylation (metX/Y) capabilities. metB deletion mutants still grow without methionine supplementation, suggesting metabolic redundancy or alternative pathways [10].
  • Enzyme Evolution: Native C. glutamicum metX and metY fail to complement E. coli ΔmetAB. Directed evolution identified MetX-L315P/H46R and a truncated MetY (1-106 aa) that restore function, highlighting species-specific enzyme optimization needs [9].
  • Threonine Inhibition Engineering: Competitive inhibition of ThrB by threonine is alleviated by the ThrB-A20G mutation, which reduces threonine binding affinity while maintaining homoserine kinase activity, thereby increasing flux through O-phospho-homoserine .

Table 3: Regulatory Targets for Engineering Methyl Homoserine Production

OrganismTarget Gene/ProteinRegulatory MechanismEngineering StrategyEffect on Methyl Homoserine Derivatives
Escherichia colimetJRepressor of met regulon (SAM-sensitive)Deletion (ΔmetJ)Derepression of metA, metB, increased O-succinylhomoserine
Escherichia colithrLAttenuator of thrABC operonMutation (ThrL*)Increased ThrA/B expression, higher homoserine flux
Escherichia colirhtAHomoserine/threonine exporterOverexpression / rhtA23 promoter mutationEnhanced efflux of homoserine/O-acyl-homoserine
Corynebacterium glutamicumthrBHomoserine kinase (ThrB), inhibited by threonineA20G active-site mutationReduced feedback, increased O-phospho-homoserine
Engineered E. coli/C. glutamicummetX / metYDirect-sulfurylation enzymesDirected evolution (MetX-L315P/H46R; Truncated MetY)Functional O-acetylhomoserine and homocysteine production

Properties

CAS Number

88550-65-6

Product Name

Methyl homoserine

IUPAC Name

(2S)-4-hydroxy-2-(methylamino)butanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15

InChI

InChI=1S/C5H11NO3/c1-6-4(2-3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

QKAIIJHXZDNKMY-BYPYZUCNSA-N

SMILES

CNC(CCO)C(=O)O

Canonical SMILES

CNC(CCO)C(=O)O

Isomeric SMILES

CN[C@@H](CCO)C(=O)O

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